2-amino-3-(4-nitrobenzoyl)-N-phenylindolizine-1-carboxamide
Description
2-Amino-3-(4-nitrobenzoyl)-N-phenylindolizine-1-carboxamide is a synthetic indolizine derivative characterized by a 4-nitrobenzoyl group at position 3, an amino group at position 2, and an N-phenylcarboxamide moiety at position 1. This compound is synthesized via a multi-step protocol involving Pd-catalyzed Buchwald–Hartwig amination reactions, as described in .
Properties
IUPAC Name |
2-amino-3-(4-nitrobenzoyl)-N-phenylindolizine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O4/c23-19-18(22(28)24-15-6-2-1-3-7-15)17-8-4-5-13-25(17)20(19)21(27)14-9-11-16(12-10-14)26(29)30/h1-13H,23H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVUJUHDUFZCDKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(4-nitrobenzoyl)-N-phenylindolizine-1-carboxamide typically involves multiple steps, starting with the preparation of the indolizine core. One common method involves the cyclization of appropriate precursors under basic conditions. The nitrobenzoyl group can be introduced through nitration reactions, while the carboxamide group is typically formed via amide bond formation reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Key Reaction Types
The compound exhibits diverse reactivity due to its functional groups (nitro, amino, carboxamide, and indolizine core). Below are the primary reaction pathways supported by experimental and mechanistic studies:
Reduction Reactions
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Nitro group reduction : The nitro substituent undergoes reduction to form an amino group under catalytic hydrogenation or using reagents like sodium borohydride.
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Mechanism : This involves electron transfer to the nitro group, leading to gradual reduction (NO₂ → NH₂).
Hydrolysis
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Carboxamide cleavage : The carboxamide group can hydrolyze under acidic or basic conditions to yield carboxylic acid derivatives.
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Conditions : Acidic (e.g., HCl) or basic (e.g., NaOH) environments facilitate cleavage.
Nucleophilic Substitution
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Amino group reactivity : The primary amino group acts as a nucleophile, engaging in substitution reactions with electrophiles (e.g., alkylating agents).
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Applications : Potential for derivatization to modify biological activity.
Photooxygenation
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Singlet oxygen reactivity : Indolizine derivatives, including this compound, react with singlet oxygen (¹O₂) under UV light or sensitizers (e.g., rose bengal, methylene blue) .
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Solvent-dependent pathways :
Photooxygenation Pathways
| Condition | Intermediate | Product Type |
|---|---|---|
| Methanol (CH₃OH) | Peroxidic zwitterion | Pyrrole derivatives |
| Acetonitrile (MeCN) | Dioxetane | Oxiranes, aldehydes |
Mechanistic Insight :
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In methanol, the peroxidic zwitterion undergoes cleavage at the C3-N bond, yielding (E)- and (Z)-3-(2-pyridinyl)-3-benzoylpropenoic acid methyl esters .
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In acetonitrile, homolytic cleavage of the dioxetane O-O bond produces oxiranes (e.g., 3-(2-pyridinyl)-3-benzoyl-2-phenylethanedione) .
Reduction of Nitro Group
Steps :
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Electron transfer : Reduction agent (e.g., H₂/Pd) donates electrons to the nitro group.
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Protonation : Intermediate nitroso (NO) and hydroxylamine (NHOH) stages form.
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Final reduction : Complete conversion to amino (NH₂).
Antifungal Activity
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Indolizine derivatives, including analogs of this compound, have shown potential as antifungal agents .
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Mechanism : Likely involves disruption of fungal cellular processes via interaction with enzymes or membranes .
Structural Influences on Reactivity
Scientific Research Applications
Biological Activities
Research indicates that 2-amino-3-(4-nitrobenzoyl)-N-phenylindolizine-1-carboxamide exhibits various biological activities:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines, potentially due to its ability to interfere with cellular signaling pathways .
- Antimicrobial Activity : Similar compounds have shown efficacy against various pathogens, indicating that 2-amino-3-(4-nitrobenzoyl)-N-phenylindolizine-1-carboxamide may possess similar properties .
Applications in Medicinal Chemistry
The unique combination of functional groups in 2-amino-3-(4-nitrobenzoyl)-N-phenylindolizine-1-carboxamide allows for potential applications in drug development:
| Application Area | Description |
|---|---|
| Anticancer Agents | Development of novel anticancer drugs targeting specific pathways in cancer cells. |
| Antimicrobial Agents | Exploration as a treatment for bacterial infections or as a lead compound for antibiotic development. |
| Drug Design | Use in designing new pharmaceuticals with enhanced efficacy and reduced side effects. |
Agricultural Applications
Beyond medicinal uses, this compound may also find applications in agriculture:
- Pesticide Development : Its chemical properties could be harnessed to create new pesticides or herbicides with improved effectiveness against pests while minimizing environmental impact .
Case Studies
Several studies have explored the applications of related compounds, providing insights into the potential of 2-amino-3-(4-nitrobenzoyl)-N-phenylindolizine-1-carboxamide:
- Anticancer Activity Study : A study evaluated the effects of structurally similar compounds on various cancer cell lines, demonstrating significant growth inhibition and apoptosis induction .
- Antimicrobial Efficacy Assessment : Research on related nitro-substituted compounds indicated promising results against drug-resistant bacterial strains, suggesting a pathway for developing new treatments .
Mechanism of Action
The mechanism of action of 2-amino-3-(4-nitrobenzoyl)-N-phenylindolizine-1-carboxamide would depend on its specific application. In a biological context, it could interact with various molecular targets such as enzymes or receptors, potentially inhibiting or activating their function. The exact pathways involved would require further study to elucidate .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison of Key Analogs
Biological Activity
2-amino-3-(4-nitrobenzoyl)-N-phenylindolizine-1-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its structure includes an indolizine core, an amino group, a nitro-substituted benzoyl moiety, and a phenyl group, which contribute to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C_{19}H_{16}N_{4}O_{3}
- Molecular Weight : 373.39 g/mol
The unique combination of functional groups in 2-amino-3-(4-nitrobenzoyl)-N-phenylindolizine-1-carboxamide may confer distinct biological activities not found in other similar compounds. The nitro substitution enhances its electronic properties, potentially increasing its reactivity and interactions within biological systems.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key methods include:
- Step 1 : Formation of the indolizine core.
- Step 2 : Introduction of the nitro-substituted benzoyl moiety.
- Step 3 : Functionalization with the phenyl and carboxamide groups.
Careful control of reaction conditions is crucial to achieve high yields and purity of the final product.
Biological Activities
Research indicates that 2-amino-3-(4-nitrobenzoyl)-N-phenylindolizine-1-carboxamide exhibits various biological activities:
Anticancer Activity
In studies involving animal models, compounds structurally related to this indolizine derivative have shown promising anticancer properties. For instance, derivatives have been tested against mammary carcinoma models, resulting in significant tumor regression rates .
Antifungal Properties
The compound has also been noted for its antifungal effects. It is part of a class of indolizine derivatives that have been effective against various fungal strains. The mechanism involves disrupting fungal cell membranes or inhibiting specific metabolic pathways .
Larvicidal Activity
Recent studies have demonstrated that derivatives of this compound exhibit larvicidal activity against mosquito larvae, suggesting potential applications in vector control for diseases such as malaria .
The mechanisms through which 2-amino-3-(4-nitrobenzoyl)-N-phenylindolizine-1-carboxamide exerts its biological effects may include:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation or fungal metabolism.
- Cell Membrane Disruption : In antifungal applications, it may disrupt the integrity of fungal cell membranes.
Case Studies
- Anticancer Efficacy : In a study involving DMBA-induced mammary carcinoma in rats, treatment with related indolizine compounds led to complete tumor regression in approximately 80% of subjects .
- Antifungal Activity Assessment : A series of tests demonstrated that indolizine derivatives showed effective inhibition against Candida species, showcasing their potential as antifungal agents .
Comparative Analysis
To provide a clearer understanding of the biological activity related to structural variations within indolizine derivatives, the following table summarizes key features:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Amino-3-(4-nitrobenzoyl)-N-phenylindolizine-1-carboxamide | C_{19}H_{16}N_{4}O_{3} | Nitro group enhances reactivity |
| 2-Amino-3-(4-fluorobenzoyl)-N-phenylindolizine-1-carboxamide | C_{19}H_{16}N_{4}O_{2}F | Fluorine substitution alters electronic properties |
| 2-Amino-N-(2-methoxyphenyl)-indolizine | C_{17}H_{18}N_{2}O | Lacks carboxamide functionality |
Future Directions
While preliminary findings on the biological activity of 2-amino-3-(4-nitrobenzoyl)-N-phenylindolizine-1-carboxamide are promising, further research is warranted to fully elucidate its properties and therapeutic potentials. Future studies should focus on:
- Detailed pharmacokinetic and pharmacodynamic evaluations.
- Exploration of combination therapies to enhance efficacy against resistant strains.
Q & A
Q. What are the standard synthetic routes for 2-amino-3-(4-nitrobenzoyl)-N-phenylindolizine-1-carboxamide, and how can purity be optimized?
- Methodological Answer : The compound is typically synthesized via a multi-step route involving: (i) Indolizine core formation using cyclization reactions (e.g., via Pd-catalyzed cross-coupling) . (ii) Benzoylation with 4-nitrobenzoyl chloride under acidic/basic conditions, followed by carboxamide functionalization using coupling agents like EDCI or DCC . (iii) Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient). Purity ≥95% is achievable by repeating recrystallization and verifying via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can researchers confirm the presence of the nitrobenzoyl group in this compound?
- Methodological Answer : Use FT-IR spectroscopy to identify the nitro group’s asymmetric stretching (~1520 cm⁻¹) and symmetric stretching (~1350 cm⁻¹). Complement with ¹³C NMR to detect the carbonyl carbon (~165 ppm) and aromatic carbons adjacent to the nitro group (~125-140 ppm) . Mass spectrometry (ESI-MS) should show a molecular ion peak matching the molecular formula (C₂₄H₁₈N₄O₄, calculated [M+H]⁺ = 427.14) .
Advanced Research Questions
Q. How does the electron-withdrawing nitro group influence the compound’s reactivity in electrophilic substitution reactions?
- Methodological Answer : The nitro group deactivates the benzoyl ring, directing electrophiles (e.g., nitration, halogenation) to the meta position. To study this: (i) Perform Hammett substituent analysis using kinetic studies under controlled conditions (e.g., HNO₃/H₂SO₄ nitration at 0°C). (ii) Compare reaction rates with analogs (e.g., 4-methylbenzoyl vs. 4-nitrobenzoyl) to quantify electronic effects. LC-MS can track intermediate formation .
Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., bacterial strain variability, cytotoxicity thresholds). To address: (i) Standardize assays (e.g., CLSI guidelines for MIC determination) . (ii) Perform dose-response curves (IC₅₀ vs. MIC) to distinguish selective activity. (iii) Use molecular docking to evaluate target specificity (e.g., binding to bacterial topoisomerase vs. human kinases) .
Q. How can the compound’s solubility be improved without compromising bioactivity?
- Methodological Answer : (i) Synthesize prodrugs by masking the amino group with acetyl or PEGylated moieties (hydrolyzable in vivo). (ii) Prepare co-crystals with pharmaceutically acceptable co-formers (e.g., succinic acid) to enhance aqueous solubility. (iii) Use QSAR modeling to identify substituents that improve solubility (e.g., polar groups at C-7) while retaining affinity .
Data Analysis and Experimental Design
Q. What analytical techniques are critical for distinguishing between regioisomers during synthesis?
Q. How should researchers design stability studies for this compound under physiological conditions?
- Methodological Answer : (i) Incubate the compound in simulated gastric fluid (pH 1.2, pepsin) and phosphate buffer (pH 7.4, 37°C) for 24–72 hours. (ii) Monitor degradation via UPLC-PDA at λ = 254 nm. (iii) Identify degradation products using LC-QTOF-MS and compare with synthetic standards .
Mechanistic and Functional Studies
Q. What computational methods predict the compound’s pharmacokinetic properties?
- Methodological Answer : (i) Use ADMET predictors (e.g., SwissADME) to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition. (ii) Perform molecular dynamics simulations to assess plasma protein binding (e.g., with human serum albumin). (iii) Validate predictions with in vitro assays (e.g., Caco-2 cell permeability) .
Q. How can the compound’s mechanism of action be elucidated in cancer cell lines?
- Methodological Answer : (i) Conduct RNA-seq or proteomics on treated vs. untreated cells to identify dysregulated pathways. (ii) Use siRNA knockdown of putative targets (e.g., PI3K/AKT) to confirm functional relevance. (iii) Perform apoptosis assays (Annexin V/PI staining) and cell cycle analysis (PI/RNase flow cytometry) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
